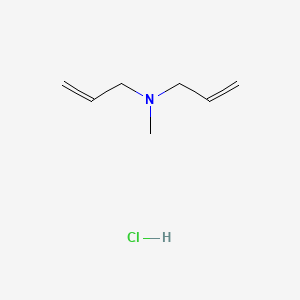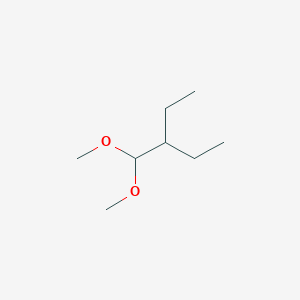![molecular formula C17H20F3N3O5 B8632149 tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B8632149.png)
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is a complex organic compound that features a nitro group, a trifluoroacetyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trifluoroacetyl group through a Friedel-Crafts acylation reaction. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the tert-butyl ester group is added through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the trifluoroacetyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the trifluoromethyl derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving nitro and trifluoroacetyl groups.
Industry: It can be used in the development of new materials with unique properties due to its trifluoroacetyl and piperazine functionalities.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroacetyl group can interact with hydrophobic pockets in proteins. The piperazine ring can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the piperazine ring and tert-butyl ester group.
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the piperazine ring and tert-butyl ester group.
Uniqueness
The uniqueness of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperazine ring and tert-butyl ester group differentiates it from other similar compounds and may enhance its solubility and stability.
Propiedades
Fórmula molecular |
C17H20F3N3O5 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C17H20F3N3O5/c1-16(2,3)28-14(24)12-5-4-11(10-13(12)23(26)27)21-6-8-22(9-7-21)15(25)17(18,19)20/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
JLJVOSFANKSZRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-Nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8632070.png)

![(7R)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8632079.png)
![3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine](/img/structure/B8632087.png)



![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B8632135.png)

![Butyl hydroxy[(2-methylacryloyl)amino]acetate](/img/structure/B8632143.png)

